molecular formula C10H11NO4 B12658477 Ethyl 2-formamido-(furan-3-yl)acrylate CAS No. 336111-18-3

Ethyl 2-formamido-(furan-3-yl)acrylate

Cat. No.: B12658477
CAS No.: 336111-18-3
M. Wt: 209.20 g/mol
InChI Key: BXQGDXNUVKQCPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-formamido-(furan-3-yl)acrylate is an organic compound that features a furan ring, an ethyl ester group, and a formamido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-formamido-(furan-3-yl)acrylate typically involves the reaction of furan derivatives with ethyl acrylate and formamide under specific conditions. One common method is the Knoevenagel condensation reaction, where an aldehyde or ketone reacts with an active methylene compound in the presence of a base. This reaction can be catalyzed by photo-activated carbon dots derived from 5-hydroxymethylfurfural .

Industrial Production Methods

Industrial production of this compound may involve scalable and sustainable methods, such as using renewable feedstocks like lignocellulosic biomass. The process can be optimized for efficiency and environmental sustainability, ensuring minimal waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-formamido-(furan-3-yl)acrylate undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The formamido group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-formamido-(furan-3-yl)acrylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-formamido-(furan-3-yl)acrylate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various reactions, depending on the functional groups involved. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their structure and function .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-(furan-2-yl)propionate
  • 3-(2-furyl)acrylic acid
  • 2,5-furandicarboxylic acid

Uniqueness

Ethyl 2-formamido-(furan-3-yl)acrylate is unique due to its combination of a furan ring, an ethyl ester group, and a formamido group. This unique structure imparts specific chemical properties and reactivity, making it valuable for various applications in organic synthesis, pharmaceuticals, and materials science .

Properties

CAS No.

336111-18-3

Molecular Formula

C10H11NO4

Molecular Weight

209.20 g/mol

IUPAC Name

ethyl 2-formamido-3-(furan-3-yl)prop-2-enoate

InChI

InChI=1S/C10H11NO4/c1-2-15-10(13)9(11-7-12)5-8-3-4-14-6-8/h3-7H,2H2,1H3,(H,11,12)

InChI Key

BXQGDXNUVKQCPP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=CC1=COC=C1)NC=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.